molecular formula C15H13BrN2O2S3 B2736013 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1421584-76-0

4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Katalognummer: B2736013
CAS-Nummer: 1421584-76-0
Molekulargewicht: 429.37
InChI-Schlüssel: IMDHEFKIQBDEJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide (CAS# 1421530-33-7) is a synthetic organic compound with a molecular formula of C16H13BrN2O2S3 and a molecular weight of 418.5 g/mol. This chemical features a hybrid structure incorporating two privileged pharmacophores in medicinal chemistry: a benzenesulfonamide and a 2,4-disubstituted thiazole ring, further functionalized with a thiophene moiety. The benzenesulfonamide group is a well-documented scaffold in drug discovery, associated with a wide range of biological activities, including enzyme inhibition . The 2-aminothiazole core is a common building block in bioactive molecules and is found in various compounds with demonstrated pharmacological potential, such as enzyme inhibitory and antioxidant properties . While specific biological data for this precise molecule is not available in the published literature, its structural design suggests significant potential for use in biochemical research . Researchers can explore its application as a key intermediate in the synthesis of more complex chemical entities or investigate its potential as a modulator of various enzymatic pathways. The presence of the sulfonamide group makes it a candidate for designing inhibitors of enzymes like carbonic anhydrases, while the thiazole-thiophene system may contribute to interactions with biological targets through hydrogen bonding and π-stacking . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Eigenschaften

IUPAC Name

4-bromo-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S3/c1-10-14(22-15(18-10)13-3-2-8-21-13)9-17-23(19,20)12-6-4-11(16)5-7-12/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDHEFKIQBDEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of thiophene-2-carboxaldehyde with thiosemicarbazide to form the thiazole ring. Subsequent bromination and sulfonamide formation steps are then carried out to introduce the bromine and sulfonamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance reaction efficiency and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Wissenschaftliche Forschungsanwendungen

This compound exhibits significant antimicrobial and anticancer properties. The unique structural features contribute to its pharmacological potential:

Antimicrobial Activity

The sulfonamide group inhibits bacterial dihydropteroate synthase, essential for folate synthesis, leading to bacterial cell death. Research indicates that the compound shows activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary studies suggest that 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide may be effective against various cancer cell lines, including breast cancer (MCF7). The mechanism involves interaction with specific enzymes and receptors that regulate cell proliferation.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial activity of the compound against various pathogens using the turbidimetric method. Results demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Anticancer Activity Assessment :
    In vitro testing on MCF7 breast cancer cells revealed that the compound exhibited promising anticancer properties. The Sulforhodamine B assay indicated dose-dependent cytotoxicity, warranting further investigation into its mechanism of action .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to understand the binding affinity of this compound with specific receptors involved in cancer progression. These studies provide insights into how the compound interacts at a molecular level, enhancing its potential as a targeted therapy .

Wirkmechanismus

The mechanism by which 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacterial cell death. Additionally, its bromine atom can participate in electrophilic substitution reactions, further enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Pyridine-Thiazole Hybrids (e.g., Dasatinib Analogues)

Pyridine-thiazole hybrids, such as those in , share the thiazole core but replace the thiophene and sulfonamide groups with pyridine and aminopyrimidine moieties. These compounds exhibit potent kinase inhibition (e.g., BCR-ABL, c-Met) due to their ability to form hydrogen bonds with ATP-binding sites. In contrast, the bromobenzenesulfonamide group in the target compound may enhance selectivity for sulfonamide-binding enzymes like carbonic anhydrases or tyrosine phosphatases .

Triazole-Thione Derivatives (e.g., Compounds 7–9 in )

These derivatives feature a triazole-thione scaffold linked to a phenylsulfonyl group. Unlike the target compound’s thiazole-thiophene system, triazole-thiones exhibit tautomerism, influencing their electronic properties and metabolic stability.

Thiazole-Based Chalcones ()

Chalcones derived from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone prioritize antimicrobial activity via membrane disruption. The target compound’s benzenesulfonamide group, however, favors interactions with enzymatic targets over microbial membranes, suggesting divergent therapeutic applications .

ADME and Toxicity Considerations

The bromine atom in the target compound may increase metabolic stability compared to chlorine-containing analogues (e.g., ’s 4-chlorophenyl derivatives), but could also elevate hepatotoxicity risks. Computational studies (cf. ’s docking protocols) predict strong binding to cytochrome P450 enzymes, necessitating further in vivo validation .

Biologische Aktivität

4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including its bromine atom and thiazole ring, contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide is C15H13BrN2O2S3C_{15}H_{13}BrN_{2}O_{2}S_{3}, with a molecular weight of 429.4 g/mol. The compound features a thiazole ring, which is known for its various medicinal properties, including antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase : The sulfonamide group inhibits bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria, leading to bacterial cell death.
  • Electrophilic Substitution : The presence of the bromine atom allows for electrophilic substitution reactions, enhancing the compound's reactivity and biological activity .
  • Interaction with Serum Proteins : Studies indicate that the compound interacts with human serum albumin (HSA), affecting its pharmacokinetic profile and therapeutic efficacy .

Antimicrobial Properties

Research has shown that compounds containing thiazole derivatives exhibit significant activity against various pathogens, including:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungi : Exhibits antifungal properties against Candida species and Aspergillus species .

Anticancer Activity

The anticancer potential of 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide has been evaluated using various cancer cell lines:

  • Breast Cancer : In vitro studies showed promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-(2-methylthiazol-4-yl)benzenesulfonamideThiazole moietyAntimicrobial
4-Bromo-N-(3-bromothiophen-2-yl)methylene-2-methylanilineBrominated structureAntimicrobial
4-MethylthiazoleSimple thiazole structureAntimicrobial properties

Case Studies

  • Pharmacokinetic Studies : A study using multi-spectroscopic techniques revealed that the binding constant for the HSA-complex was moderate to strong, indicating a favorable interaction that could enhance bioavailability .
  • Antimicrobial Screening : In vitro assays demonstrated that derivatives of thiazole exhibit significant antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against various bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 4-bromo-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide?

  • Methodology: Utilize a multi-step approach involving thiazole ring formation via Hantzsch thiazole synthesis, followed by bromination and sulfonamide coupling. Key steps include:

  • Thiophene-thiazole core synthesis: React 2-aminothiophene derivatives with α-bromoketones (e.g., bromoacetophenone) in ethanol under reflux .
  • Sulfonamide coupling: Use 4-bromobenzenesulfonyl chloride with the thiazole-methylamine intermediate in dichloromethane (DCM) with triethylamine as a base .
  • Yield optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3, Rf ≈ 0.5–0.7) and purify via column chromatography (40–60% ethyl acetate in hexane) .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodology:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks based on characteristic signals:
  • Thiophene protons: δ 7.2–7.4 ppm (multiplet, J = 3–5 Hz).
  • Thiazole methyl group: δ 2.5 ppm (singlet).
  • Sulfonamide NH: δ 5.8 ppm (broad, exchangeable with D2O) .
  • Mass spectrometry (HRMS): Confirm molecular ion [M+H]<sup>+</sup> with exact mass matching theoretical value (e.g., m/z 467.98 for C16H14BrN3O2S2) .

Advanced Research Questions

Q. What computational approaches are effective for predicting target binding and ADME/Tox properties?

  • Methodology:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., Rab7b or CDK9). Prioritize hydrogen bonds between the sulfonamide group and Arg/Lys residues and π-π stacking with thiophene/thiazole rings .
  • ADME/Tox prediction: Employ admetSAR or SwissADME to assess logP (optimal range: 2–4), CYP450 inhibition (e.g., CYP3A4), and hERG channel liability. Adjust lipophilicity via substituent modifications (e.g., replacing bromine with smaller halogens) .

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure refinement?

  • Methodology:

  • Software tools: Use SHELXL for small-molecule refinement. For twinned data, apply the TWIN/BASF commands with HKLF5 format. For disorder, split atoms into multiple positions with restrained occupancy .
  • Validation: Check Rint (<5%) and Flack parameter (<0.1) using PLATON. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) against kinase targets?

  • Methodology:

  • Kinase inhibition assays: Test compound activity against CDK9, CDK1, and CDK2 via radiometric <sup>33</sup>P-ATP assays (IC50 determination). Use staurosporine as a positive control .
  • SAR analysis: Compare IC50 values of analogs with modifications (e.g., thiophene → pyridine substitution). Correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .

Q. How can bioactivity data contradictions (e.g., MTT vs. ATP-based assays) be analyzed?

  • Methodology:

  • MTT assay: Measure cytotoxicity in MCF-7 cells (72-hour exposure, 10–100 µM range). Normalize to DMSO controls.
  • ATP-based assay: Quantify ATP levels (CellTiter-Glo) to distinguish cytostatic vs. cytotoxic effects.
  • Contradiction resolution: Use Bliss independence or Chou-Talalay synergy models to assess off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.